molecular formula C12H21N3O B13632959 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one

Cat. No.: B13632959
M. Wt: 223.31 g/mol
InChI Key: XFWGWAFJDQSMHR-UHFFFAOYSA-N
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Description

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidine ring, a piperazine ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one typically involves the reaction of azetidine derivatives with piperazine and cyclopropyl-containing reagents. One common method involves the use of azetidine-3-amine, which is reacted with piperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the azetidine or piperazine rings can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methoxyethan-1-one: Similar structure with a methoxy group instead of a cyclopropyl group.

    1-(4-(Azetidin-3-yl)piperazin-1-yl)ethan-1-one: Lacks the cyclopropyl group, making it less sterically hindered.

    1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methoxypropan-1-one: Contains a longer carbon chain with a methoxy group.

Uniqueness

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

1-[4-(azetidin-3-yl)piperazin-1-yl]-2-cyclopropylethanone

InChI

InChI=1S/C12H21N3O/c16-12(7-10-1-2-10)15-5-3-14(4-6-15)11-8-13-9-11/h10-11,13H,1-9H2

InChI Key

XFWGWAFJDQSMHR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)N2CCN(CC2)C3CNC3

Origin of Product

United States

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